molecular formula C21H26N4O3S B15118380 2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B15118380
M. Wt: 414.5 g/mol
InChI Key: SAALTMCSVQJXSJ-UHFFFAOYSA-N
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Description

2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that features a unique combination of functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrrolo[3,4-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of the Cyclopenta[d]pyrimidine Moiety: This step often involves a condensation reaction between the pyrrolo[3,4-c]pyrrole core and a suitable aldehyde or ketone, followed by cyclization.

    Attachment of the Methoxybenzenesulfonyl Group: This can be accomplished through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The methoxybenzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a tool compound to study the biological pathways and mechanisms in which it is involved.

    Chemical Biology: The compound can be used to probe the function of specific proteins or nucleic acids in cells.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole will depend on its specific target. In general, the compound may interact with specific proteins or enzymes, inhibiting their activity by binding to their active sites or allosteric sites. This can lead to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors.

    Cyclopenta[d]pyrimidine Derivatives: These compounds also share structural similarities and have been investigated for their biological activities.

Uniqueness

2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to the combination of its functional groups and ring systems, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

4-[5-(2-methoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C21H26N4O3S/c1-14-22-18-7-5-6-17(18)21(23-14)24-10-15-12-25(13-16(15)11-24)29(26,27)20-9-4-3-8-19(20)28-2/h3-4,8-9,15-16H,5-7,10-13H2,1-2H3

InChI Key

SAALTMCSVQJXSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5OC

Origin of Product

United States

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